1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug Design

Standard N-substituted prolines often lack the heteroaromatic electronic surface required for target engagement. This furan-2-ylmethyl analog (CAS 953507-28-3) delivers distinct π-stacking capacity and hydrogen-bond acceptor properties. - **Structural differentiation:** Furan oxygen provides H-bond anchoring vs. N-benzylproline; reduces entropic penalty. - **Application-proven:** Key fragment for COX-2 selective PGE₂ inhibition (neutrophil assay). - **Ligand utility:** Bidentate precursor for enantioselective catalysis; ≥98% purity ensures consistent performance. Supplied as a stable, ready-to-ship building block for medicinal chemistry and fragment-based libraries.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 953507-28-3
Cat. No. B11900939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
CAS953507-28-3
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC2=CC=CO2)C(=O)O
InChIInChI=1S/C10H13NO3/c12-10(13)9-4-1-5-11(9)7-8-3-2-6-14-8/h2-3,6,9H,1,4-5,7H2,(H,12,13)
InChIKeyXXBKDCCAYJJCBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Documentation


1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid (CAS 953507-28-3), also referred to as (furan-2-ylmethyl)proline, is a heterocyclic N-substituted proline derivative. It is characterized by a pyrrolidine ring bearing a carboxylic acid at C-2 and a furan-2-ylmethyl substituent on the nitrogen, with a molecular formula of C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . The compound is typically supplied as a ≥98% purity building block for medicinal chemistry and organic synthesis, and its structural features suggest utility in modulating physicochemical properties and biological recognition compared to simpler proline analogs .

Why Generic Proline Derivatives Fall Short


The N-substituent on the proline scaffold dictates both physicochemical and conformational properties that are critical for biological activity and synthetic utility [1]. Unlike the parent proline or simpler N-alkyl variants (e.g., N-methylproline), the furan-2-ylmethyl group introduces a heteroaromatic ring capable of participating in π–π stacking, hydrogen bonding via the furan oxygen, and unique steric constraints that influence peptide bond geometry [2]. These differences mean that substituting a generic N-substituted proline for this specific compound can lead to loss of target binding affinity, altered pharmacokinetic profiles, or failure in synthetic applications where the furan ring is a required pharmacophore or ligand element.

Quantitative Differentiation Against Closest Analogs


Hydrogen-Bond Acceptor/Donor Profile Comparison

The target compound possesses four hydrogen-bond acceptor sites (the carboxylic acid oxygens, the pyrrolidine nitrogen, and the furan oxygen) and one hydrogen-bond donor (the carboxylic acid OH) . In contrast, N-benzylproline lacks the heteroaromatic oxygen acceptor, and N-methylproline offers only three acceptors. This difference directly affects predicted solubility, permeability, and target engagement profiles in structure-based drug design.

Medicinal Chemistry Physicochemical Properties Drug Design

Rotatable Bond Count and Conformational Flexibility

1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid has 3 rotatable bonds, compared to 4 for N-benzylproline, due to the furan ring's intrinsic rigidity versus the phenyl ring . This reduced rotational freedom can lead to a more constrained conformational space, which is often desirable for enhancing binding entropy and selectivity in peptidomimetic design.

Conformational Analysis Peptide Chemistry Molecular Modeling

Lipophilicity Differentiation from Thiophene Analog

The furan-2-ylmethyl group imposes lower lipophilicity than its thiophene analog (1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid) due to the higher electronegativity of oxygen versus sulfur. Predicted LogP values indicate a difference of approximately 0.5–0.8 log units, which can influence membrane permeability and metabolic stability . In a medicinal chemistry context, a 0.5 log unit reduction can be the difference between a compound that crosses the blood-brain barrier and one that does not.

Lipophilicity ADME Medicinal Chemistry

Purity and Storage Specification Compliance

Suppliers consistently provide this compound at ≥98% purity with recommended storage at 2–8°C, sealed under dry conditions . In contrast, crude or lower-purity batches of generic N-substituted prolines often contain residual amines or oxidation products that can confound biological assay results. The defined storage protocol is critical because the furan ring is susceptible to oxidative degradation, and improper storage can lead to batch-to-batch variability that undermines SAR studies and scale-up reproducibility.

Quality Control Assay Reproducibility Procurement

Research and Industrial Application Scenarios


Peptidomimetic Design with Heteroaromatic Proline Surrogate

When replacing natural proline in a peptide lead to improve target affinity through π-stacking, the furan ring provides a distinct electronic surface compared to phenyl or thiophene analogs. The additional hydrogen-bond acceptor capability of the furan oxygen (as quantified in Section 3) can anchor the ligand in the binding pocket, while the reduced rotatable bond count contributes to a lower entropic penalty. Scientific teams should select this compound over N-benzylproline to exploit these differences in structure-based design [1].

COX-2 Inhibitor Fragment Elaboration

Proline-substituted furans have demonstrated the ability to inhibit PGE₂ secretion in LPS-stimulated neutrophils, suggesting COX-2 selectivity [1]. 1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid serves as a key fragment for this class of anti-inflammatory agents. The specific hydrogen-bond signature and lipophilicity profile differentiate it from non-furan analogs, directly impacting the SAR of diarylfuran-based COX-2 inhibitors. Procurement of this precise building block is essential to maintain the activity cliff observed in the published series.

Chiral Ligand Synthesis for Asymmetric Catalysis

The carboxylic acid and tertiary amine functionalities allow this molecule to act as a bidentate ligand precursor. The furan-2-ylmethyl group introduces steric bulk and electronic effects that differ from phenyl or alkyl substituents, potentially leading to higher enantioselectivity in metal-catalyzed transformations. Using an analog like N-methylproline would result in a ligand with a completely different steric and electronic profile, altering the catalytic outcome. The ≥98% purity specification ensures consistent ligand performance .

Fragment-Based Drug Discovery Libraries

In FBDD campaigns, the molecular weight (195.22 g/mol), hydrogen-bonding capacity, and three-dimensional shape of this compound make it suitable for fragment libraries. The furan ring offers a distinct vector for fragment growing or merging, compared to phenyl-based proline derivatives. The quantified differences in physicochemical properties (LogP, HBA, rotatable bonds) guide medicinal chemists in selecting this fragment to explore chemical space that is underrepresented by simple N-alkyl or N-benzyl prolines. The reliable purity and storage conditions ensure fragment integrity during screening .

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